

ACH-806: A Technical Guide for Hepatitis C Research

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Compound of Interest

Compound Name: Ach-806

Cat. No.: B1666535

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Introduction

ACH-806, also known as GS-9132, is a potent, small-molecule inhibitor of the Hepatitis C Virus (HCV).[1] It emerged from screening a compound library using HCV subgenomic replicon-containing cells.[2] While its clinical development was discontinued due to safety signals, **ACH-806** remains a valuable tool for HCV research due to its novel mechanism of action targeting the viral non-structural protein 4A (NS4A).[3][4] This document provides a comprehensive technical overview of **ACH-806**, including its mechanism of action, in vitro efficacy, resistance profile, and detailed experimental protocols.

Mechanism of Action

ACH-806 acts as an NS4A antagonist, inhibiting HCV replication by altering the composition and function of the viral replication complex.[3][5] Unlike many other direct-acting antivirals that target the enzymatic activity of viral proteins like the NS3 protease or the NS5B polymerase, **ACH-806** does not inhibit HCV polyprotein processing or the NS5B RNA polymerase.[2][5]

Instead, its mechanism involves the following key steps:

- **Induction of NS4A Homodimerization:** **ACH-806** triggers the formation of a 14 kDa homodimeric form of NS4A (p14).[3][5]

- Destabilization of the Replication Complex: The formation of p14 is associated with a reduction in the levels of both NS3 and NS4A within the replication complex.[\[3\]](#)[\[6\]](#) This is due to the accelerated degradation of these proteins.[\[3\]](#)[\[5\]](#)
- Inhibition of RNA Replication: The altered composition of the viral replication complex ultimately leads to the inhibition of viral RNA synthesis.[\[5\]](#)[\[7\]](#)

This unique mechanism of action means that **ACH-806** does not exhibit cross-resistance with NS3 protease inhibitors or NS5B polymerase inhibitors.[\[1\]](#)[\[2\]](#)

Quantitative Data Summary

The in vitro antiviral activity of **ACH-806** has been characterized in HCV replicon systems. The following table summarizes the key quantitative data.

Parameter	Cell Line	HCV Genotype	Value	Reference
EC50	Huh-luc/neo	1b	14 nM	[6] [8]
EC50	Replicon cells	1a and 1b	10 - 50 nM	[2] [5]
CC50	Huh-luc/neo	N/A	>10 µM	[9]

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes 50% cell death.

Resistance Profile

Resistance to **ACH-806** has been studied in HCV replicon cells.[\[1\]](#) Key findings include:

- Resistance Mutations: Mutations conferring resistance to **ACH-806** have been mapped to the N-terminus of the NS3 protein, specifically at amino acid positions 16 (Cysteine to Serine) and 39 (Alanine to Valine).[\[1\]](#)
- Location of Mutations: These mutations are located in a region of NS3 that is crucial for its interaction with NS4A.[\[1\]](#)

- No Cross-Resistance: Replicon variants resistant to **ACH-806** remain sensitive to NS3 protease inhibitors and NS5B polymerase inhibitors, and vice-versa.[1][2]

Experimental Protocols

HCV Replicon Assay

This is the primary cell-based assay used to determine the in vitro antiviral activity of **ACH-806**.

Methodology:

- Cell Seeding: Huh-luc/neo cells, which contain an HCV genotype 1b subgenomic replicon with a luciferase reporter gene, are seeded in 96-well plates at a density of 8,000 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.[6][8]
- Compound Addition: One day after seeding, **ACH-806** is serially diluted in 100% dimethyl sulfoxide (DMSO) and then added to the cells. The final DMSO concentration in the cell culture medium is maintained at 0.5%. [6][8]
- Incubation: The cells are incubated with the compound for 3 days.[6][8]
- Quantification of Replication: The inhibition of HCV replicon replication is quantified by measuring the luciferase activity using a commercial luciferase assay kit.[6][8] The luminescence signal is proportional to the level of viral replication.
- Data Analysis: The EC50 value is calculated from the dose-response curve of the compound.

Immunoprecipitation and Western Blot Analysis for Replication Complex Composition

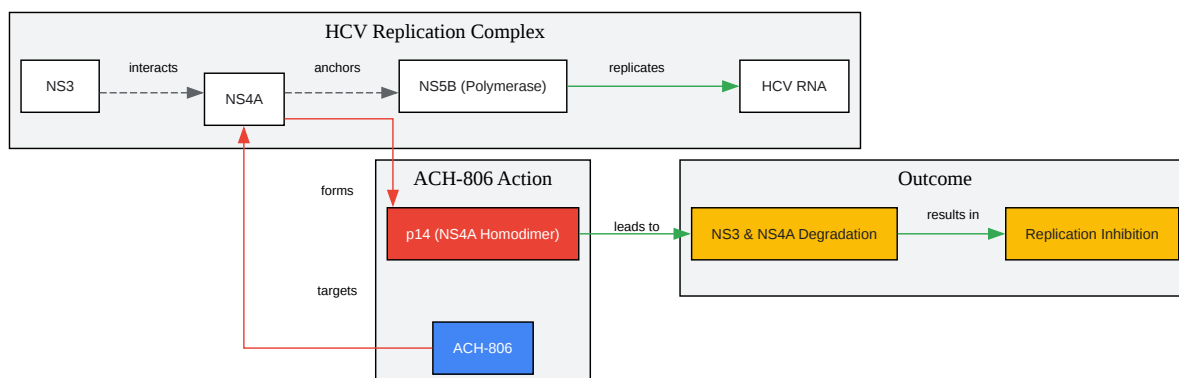
This assay is used to investigate the effect of **ACH-806** on the protein composition of the viral replication complex.

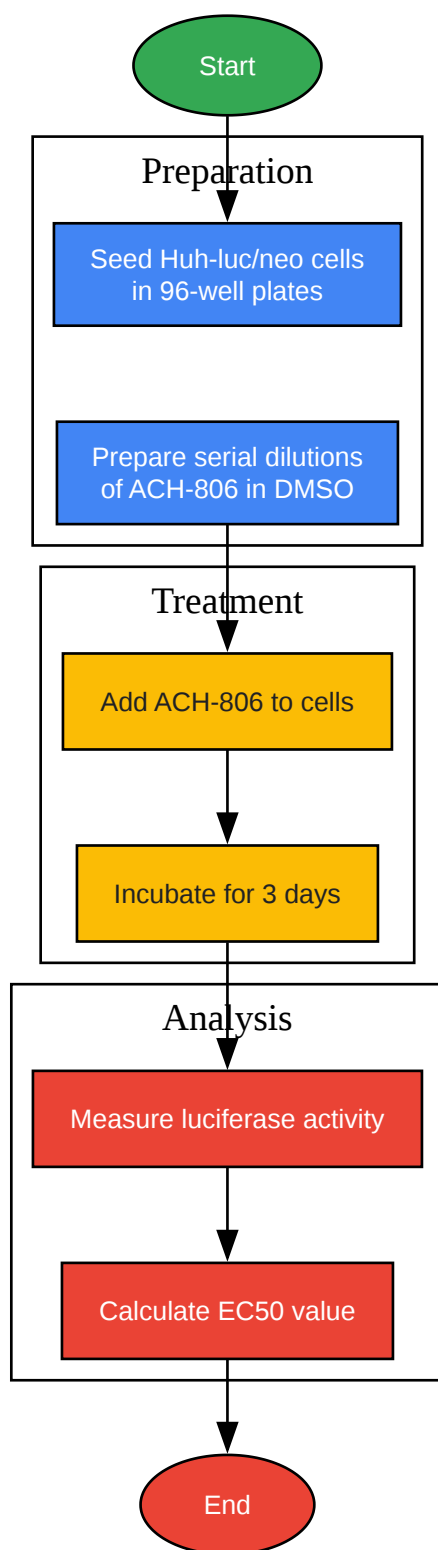
Methodology:

- Treatment of Replicon Cells: HCV replicon-containing cells (e.g., Huh-9-13) are treated with varying concentrations of **ACH-806** overnight.[10]

- Isolation of Replication Complexes: The membrane fractions containing the replication complexes are isolated from the treated cells.[\[5\]](#)
- SDS-PAGE and Western Blotting: The isolated replication complexes are subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate the proteins by size. The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.[\[10\]](#)
- Immunodetection: The membrane is probed with specific antibodies against HCV non-structural proteins (e.g., anti-NS3, anti-NS4A, anti-NS5A) to detect changes in their levels.[\[10\]](#)
- Detection of p14: To detect the NS4A homodimer (p14), cell lysates from treated cells are subjected to immunoprecipitation with an anti-NS4A antibody, followed by Western blot analysis.[\[10\]](#)

Visualizations





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